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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1193471 Get Quote

(Rac)-SAR131675 is a potent and highly selective, ATP-competitive inhibitor of Vascular

Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] This technical guide

provides an in-depth overview of its mechanism of action, supported by quantitative data,

detailed experimental protocols, and visualizations of the key signaling pathways and

experimental workflows. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Core Mechanism of Action
(Rac)-SAR131675 exerts its biological effects primarily through the specific inhibition of

VEGFR-3, a key receptor in lymphangiogenesis—the formation of lymphatic vessels.[1][3] By

binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, SAR131675 blocks its

autophosphorylation and subsequent downstream signaling.[1][4][5] This targeted inhibition

leads to a cascade of effects, including the suppression of lymphatic endothelial cell

proliferation and migration, ultimately resulting in anti-lymphangiogenic, anti-tumoral, and anti-

metastatic activities.[1][6]

Quantitative Data Summary
The following tables summarize the key quantitative data for (Rac)-SAR131675, demonstrating

its potency and selectivity.
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Parameter Target Value
Assay

Conditions
Reference

IC₅₀

VEGFR-3

Tyrosine Kinase

Activity

20 nM Cell-free assay [1][5]

VEGFR-3

Autophosphoryla

tion

45 nM HEK cells [1][5]

VEGFC-induced

Lymphatic Cell

Proliferation

~20 nM
Primary human

lymphatic cells
[1][7]

VEGFD-induced

Lymphatic Cell

Proliferation

~20 nM
Primary human

lymphatic cells
[7]

VEGFC-induced

HLMVEC

Migration

< 30 nM
Boyden chamber

assay
[6]

VEGFA-induced

HLMVEC

Migration

~100 nM
Boyden chamber

assay
[6]

VEGFC-induced

Erk

Phosphorylation

~30 nM HLMVECs [8]

VEGFR-2

Tyrosine Kinase

Activity

235 nM Cell-free assay [8]

VEGFA-induced

VEGFR-2

Phosphorylation

239 nM

PAEC

expressing

VEGFR-2

[8][9]

VEGFR-1

Tyrosine Kinase

Activity

> 3 µM Cell-free assay [8]
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Kᵢ
VEGFR-3

Tyrosine Kinase
~12 nM Cell-free assay [6][8]

Signaling Pathways
The primary signaling pathway affected by (Rac)-SAR131675 is the VEGFR-3 pathway. Upon

binding of its ligands, primarily VEGFC and VEGFD, VEGFR-3 dimerizes and

autophosphorylates, initiating downstream signaling cascades that include the ERK1/2 and

AKT pathways, which are crucial for cell proliferation, survival, and migration.[10]
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VEGFR-3 signaling pathway and its inhibition by (Rac)-SAR131675.

Experimental Protocols
Detailed methodologies for key experiments are outlined below.
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VEGFR-3 Tyrosine Kinase Activity Assay
Objective: To determine the in vitro inhibitory activity of (Rac)-SAR131675 on VEGFR-3

tyrosine kinase.

Methodology:

Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a poly(Glu, Tyr) 4:1

substrate.

The reaction is initiated by the addition of ATP.

Varying concentrations of (Rac)-SAR131675 are added to the reaction mixture.

The phosphorylation of the substrate is measured using an ELISA-based method with an

anti-phosphotyrosine antibody conjugated to a reporter enzyme.

IC₅₀ values are calculated from the dose-response curves.[8]

Cellular Autophosphorylation Assay
Objective: To assess the inhibitory effect of (Rac)-SAR131675 on VEGFR-3

autophosphorylation in a cellular context.

Methodology:

HEK (Human Embryonic Kidney) cells are transiently transfected with a plasmid encoding

full-length human VEGFR-3.

Cells are serum-starved and then treated with various concentrations of (Rac)-SAR131675.

VEGFR-3 is stimulated with its ligand, VEGFC.

Cell lysates are collected, and VEGFR-3 is immunoprecipitated.

The phosphorylation status of VEGFR-3 is determined by Western blotting using an anti-

phosphotyrosine antibody.

IC₅₀ values are determined by quantifying the band intensities.[1][9]
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In Vivo Tumor Models
Objective: To evaluate the anti-tumoral and anti-metastatic efficacy of (Rac)-SAR131675 in

vivo.

Methodology (4T1 Mammary Carcinoma Model):

4T1 murine mammary carcinoma cells are implanted into the mammary fat pads of female

BALB/c mice.

Once tumors are established, mice are randomized into vehicle control and treatment

groups.

(Rac)-SAR131675 is administered orally at specified doses (e.g., 30 and 100 mg/kg/day).

Tumor volume is measured regularly with calipers.

At the end of the study, primary tumors, lymph nodes, and lungs are harvested.

Tumor weight is recorded, and metastatic burden in the lungs and lymph nodes is quantified

by histological analysis or colony counting.[1][6]
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Workflow for in vivo evaluation of (Rac)-SAR131675 in a 4T1 tumor model.
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Effects on Cellular Processes
(Rac)-SAR131675 has been shown to modulate several key cellular processes:

Inhibition of Lymphatic Cell Proliferation and Survival: SAR131675 dose-dependently inhibits

the proliferation of primary human lymphatic cells induced by VEGFC and VEGFD.[1][7]

Inhibition of Cell Migration: It potently inhibits VEGFC-induced migration of human lymphatic

microvascular endothelial cells (HLMVECs).[2][6]

Reduction of Tumor-Associated Macrophage (TAM) Infiltration: In vivo studies have

demonstrated that SAR131675 significantly reduces the infiltration and aggregation of

VEGFR-3-expressing TAMs in tumors.[1][11] This is a crucial aspect of its anti-tumoral effect,

as TAMs are known to promote tumor growth and metastasis.[1]

Anti-angiogenic and Anti-lymphangiogenic Effects in vivo: In various models, including the

zebrafish embryo and FGF2-induced angiogenesis models, SAR131675 has demonstrated

the ability to impair both blood and lymphatic vessel formation.[6][8]

Conclusion
(Rac)-SAR131675 is a well-characterized, potent, and selective inhibitor of VEGFR-3 tyrosine

kinase. Its mechanism of action is centered on the blockade of the VEGFR-3 signaling

pathway, leading to the inhibition of lymphangiogenesis and a reduction in tumor-associated

macrophage infiltration. These actions culminate in significant anti-tumoral and anti-metastatic

effects in preclinical models. The data and protocols presented in this guide provide a

comprehensive technical overview for researchers and drug developers interested in the

therapeutic potential of targeting the VEGFR-3 pathway. Despite promising preclinical findings,

the development of SAR131675 was discontinued due to adverse metabolic effects.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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